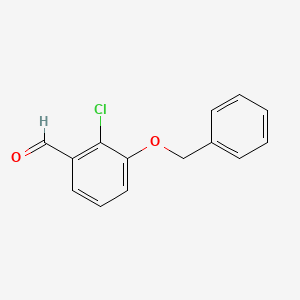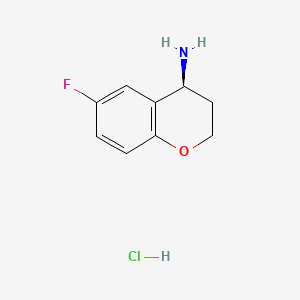
(S)-6-fluorochroman-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-6-fluorochroman-4-amine hydrochloride” is a chemical compound likely composed of a chroman backbone, which is a common structure in many bioactive compounds, with a fluorine atom at the 6th position, an amine group at the 4th position, and a hydrochloride group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the chroman backbone, with the various functional groups attached at the specified positions. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Amines, such as the one present in this compound, are known to undergo a variety of reactions, including alkylation and acylation . The presence of the fluorine atom might also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of an amine group could influence the compound’s solubility and basicity . The fluorine atom might also influence the compound’s properties due to its high electronegativity .Applications De Recherche Scientifique
Applications of Amine-functionalized Materials
PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents have been investigated for their potential in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents, suggesting that amine-functionalized materials can offer alternative solutions for controlling PFAS at low concentrations in municipal water and wastewater treatment processes (Ateia et al., 2019).
Fluorescence Emission from Nitrogen-containing Organic Compounds
Research has shown interesting blue emission from poly(amido amine) dendrimers and small molecules containing amino groups, indicating potential applications in biomedical fields due to their biocompatibility and unique properties. These findings suggest that compounds like (S)-6-fluorochroman-4-amine hydrochloride could have applications in developing new organic fluorophores for medical and biological research (Wang Shao-fei, 2011).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials demonstrate high CO2 sorption capacity at low pressures and are useful in CO2/H2, CO2/CH4, and CO2/N2 separation, highlighting the versatility of amine-functionalized materials in environmental and chemical engineering applications (Yichao Lin et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMBQKMHABXVJN-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719929 |
Source


|
| Record name | (4S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-fluorochroman-4-amine hydrochloride | |
CAS RN |
1260609-97-9 |
Source


|
| Record name | (4S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-3-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine](/img/structure/B582300.png)

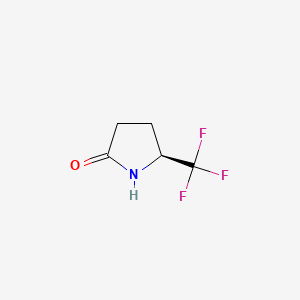

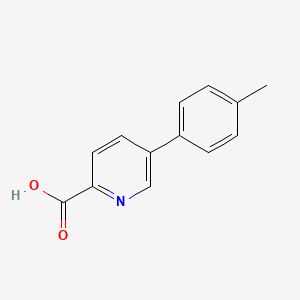
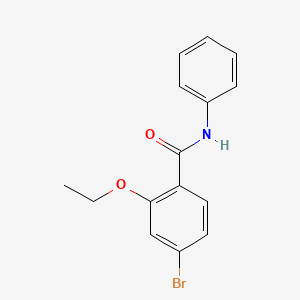
![Methyl 3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B582311.png)
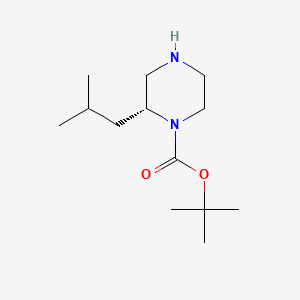

![3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B582315.png)

![3-Bromo-7-nitroimidazo[1,2-A]pyridine](/img/structure/B582319.png)
